4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound. It features a unique structure that combines pyrazole, triazole, and thiol groups, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution of the bromine atom could result in various substituted derivatives .
Scientific Research Applications
4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-(1-benzyl-1H-pyrazol-4-yl)-4-oxobutanoic acid: Another compound with a pyrazole ring, but with different functional groups.
1,4-Di(1H-pyrazol-4-yl)benzene: Contains two pyrazole rings but lacks the triazole and thiol groups.
Uniqueness
What sets 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol apart is its combination of pyrazole, triazole, and thiol groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16BrN7S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(4-bromopyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN7S/c1-12(24-10-14(18)7-20-24)16-21-22-17(26)25(16)15-8-19-23(11-15)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,22,26) |
InChI Key |
KPKZZGUCTBEFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.